

Almecillin: A Technical Overview of Its Discovery and History

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Almecillin, also known as Penicillin O, represents an early chapter in the ongoing story of penicillin antibiotics. As a semi-synthetic derivative of the original penicillin structure, its development reflects the initial efforts to modify the penicillin molecule to enhance its therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of **Almecillin**, drawing from the available scientific literature. While detailed quantitative data and extensive experimental protocols are not as widely documented as for more common penicillins, this document synthesizes the existing knowledge to serve as a valuable resource for researchers in antibiotic development.

Discovery and Historical Context

Almecillin, chemically known as [(Allylthio)methyl]penicillin, was first described in the scientific literature in 1961 by a team of Russian scientists led by M.M. Levitov. Their work, published in Meditsinskaia Promyshlennost' SSSR, detailed the production and fundamental properties of this novel penicillin derivative. **Almecillin** is produced by the fermentation of the mold Penicillium chrysogenum, the same species used to produce Penicillin G.[1]

The development of **Almecillin** occurred during a period of intense research into modifying the penicillin structure to overcome the limitations of Penicillin G, such as its susceptibility to bacterial beta-lactamase enzymes and its relatively narrow spectrum of activity. A 2025 review



of natural product-inspired antibiotics notes that Penicillin O was launched in the USA in 1950 by The Upjohn Company under the trade name Cer-O-Cillin, and it was reported to have an antibacterial spectrum similar to that of Penicillin G.[2]

Physicochemical Properties

The fundamental characteristics of **Almecillin** are summarized in the table below.

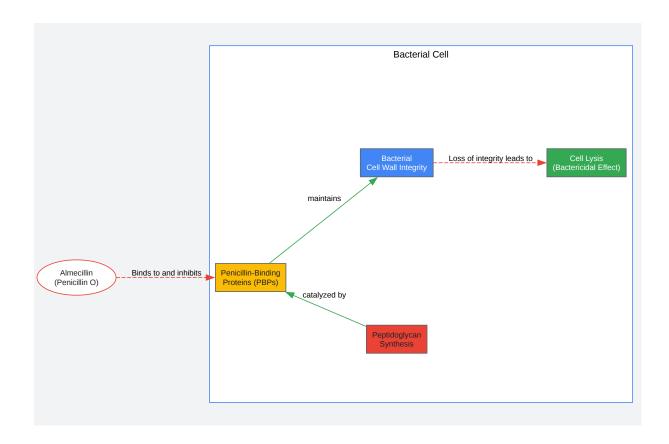
Property	Value
Chemical Name	[(Allylthio)methyl]penicillin
Synonyms	Almecillin, Penicillin O
Molecular Formula	C13H16N2O4S2
Molar Mass	328.40 g/mol
CAS Number	87-09-2

Mechanism of Action

Like all penicillin-class antibiotics, **Almecillin**'s antibacterial activity stems from its ability to interfere with the synthesis of the bacterial cell wall.[3][4][5][6][7] The core of its mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[3][6]

The proposed signaling pathway for the action of penicillins, including **Almecillin**, is illustrated below.





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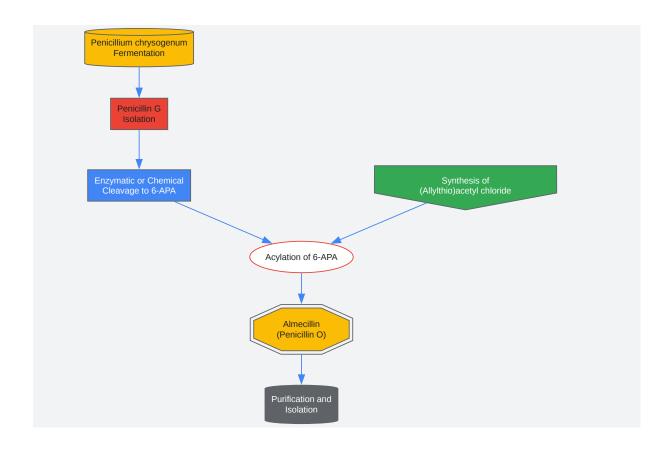
Caption: Mechanism of action of Almecillin (Penicillin O).

Synthesis

The synthesis of **Almecillin** involves the introduction of the (allylthio)methyl side chain to the 6-aminopenicillanic acid (6-APA) nucleus. While the specific, detailed experimental protocol from the original 1961 publication by Levitov et al. is not readily available in English-language sources, the general approach for creating semi-synthetic penicillins provides a framework for its production. This typically involves the acylation of 6-APA with a corresponding acyl chloride or activated carboxylic acid.

A generalized workflow for the synthesis of semi-synthetic penicillins is depicted below.





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Caption: Generalized workflow for the synthesis of Almecillin.

In Vitro Activity

The antibacterial spectrum of **Almecillin** is reported to be similar to that of Penicillin G, indicating activity primarily against Gram-positive bacteria.[2] Specific minimum inhibitory concentration (MIC) data for **Almecillin** against a wide range of bacterial strains is not extensively available in modern literature. For context, the table below presents typical MIC ranges for Penicillin G against common Gram-positive pathogens. It is anticipated that **Almecillin** would exhibit a comparable profile.



Bacterial Species	Penicillin G MIC Range (µg/mL)
Staphylococcus aureus (penicillin-susceptible)	0.015 - 0.5
Streptococcus pneumoniae (penicillin- susceptible)	≤0.06 - 0.12
Streptococcus pyogenes	≤0.03 - 0.12
Enterococcus faecalis	1 - 8

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of **Almecillin** are primarily contained within the 1961 publication by Levitov et al. and are not readily accessible. However, standard methodologies for determining the in vitro activity of antibiotics, which would have been employed, are well-established.

Minimum Inhibitory Concentration (MIC) Determination (General Protocol)

- Bacterial Strain Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antibiotic Dilution: A serial two-fold dilution of Almecillin is prepared in the broth medium across a range of concentrations in a microtiter plate.
- Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
- Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
- Observation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Clinical Trials and Efficacy



There is a notable absence of published clinical trial data for **Almecillin** in the accessible modern scientific literature. While it was reportedly launched commercially, its clinical use appears to have been limited and has been superseded by newer penicillin derivatives with improved pharmacokinetic profiles and broader spectra of activity. Information regarding its clinical efficacy, dosage regimens, and potential adverse effects is not available in the searched databases.

Conclusion

Almecillin (Penicillin O) holds a place in the historical development of semi-synthetic penicillins. Its discovery demonstrated the feasibility of modifying the penicillin side chain to create new antibiotic entities. However, a lack of extensive, publicly available data on its quantitative in vitro activity, detailed synthesis protocols, and clinical performance has relegated it to a position of historical interest rather than current clinical relevance. Further research, potentially through translation and analysis of the original Russian literature, would be necessary to provide a more complete technical understanding of this early penicillin derivative.

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